1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Description
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally starts with the construction of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The presence of a furan ring is typically introduced via palladium-catalyzed coupling reactions, while the dimethylaminophenyl group is often incorporated using Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production may involve optimized and scalable reactions such as continuous flow chemistry for enhanced yield and purity. High-pressure reactors and automated systems could be employed to maintain consistent reaction conditions.
Types of Reactions It Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: The furanyl ring and the pyrazole moiety can be oxidized under suitable conditions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions typically target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: Manganese dioxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides for introducing alkyl groups onto the dimethylamino moiety.
Major Products Formed from These Reactions
Oxidized products like epoxides.
Reduced alcohols.
Substituted dimethylaminophenyl derivatives.
In Chemistry
This compound is valuable in organic synthesis due to its potential as a building block for more complex molecules.
In Biology and Medicine
Its diverse functional groups make it a candidate for drug development, particularly in targeting neurological pathways owing to the presence of the dimethylamino group.
In Industry
The compound's stable structure and reactivity profile make it useful in the development of new materials, potentially in polymers and other advanced materials.
Properties
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-18(22)21-16(12-15(19-21)17-6-5-11-23-17)13-7-9-14(10-8-13)20(2)3/h5-11,16H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQXWVOZPMSIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Similar Compounds
1-(5-phenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Lacks the dimethylamino group.
1-(5-(4-methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Replaces the dimethylamino group with a methoxy group.
Highlighting Its Uniqueness
What sets 1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one apart is the combination of its functional groups, providing a versatile framework for synthetic and biological applications. The dimethylamino group, in particular, enhances its potential for biological activity, especially in drug development.
This unique blend of characteristics ensures the compound stands out in its ability to serve as a versatile tool in chemical, biological, and industrial research.
Biological Activity
1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a furan ring and a pyrazole moiety, suggests diverse biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity.
- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
Case Studies
- In vitro Studies :
- Mechanism of Action :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may bind to specific targets such as kinases or receptors involved in cancer progression.
- Reactive Oxygen Species (ROS) Production : The compound has been linked to increased ROS levels in cells, leading to oxidative stress and subsequent apoptosis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
